4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-[4-(Difluoromethyl)-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-B]Pyridin-6-Yl]Phenyl Methyl Ether is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethyl)-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-B]Pyridin-6-Yl]Phenyl Methyl Ether typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine, can form the pyrazole ring
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethyl)-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-B]Pyridin-6-Yl]Phenyl Methyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
3-[4-(Difluoromethyl)-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-B]Pyridin-6-Yl]Phenyl Methyl Ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound’s properties make it useful in the development of new industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethyl)-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-B]Pyridin-6-Yl]Phenyl Methyl Ether involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting their normal function and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- Isopyrazam
- Sedaxane
- Bixafen
- Fluxapyroxad
- Benzovindiflupyr
- Pydiflumetofen
- Inpyrfluxam
Uniqueness
What sets 3-[4-(Difluoromethyl)-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-B]Pyridin-6-Yl]Phenyl Methyl Ether apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17F2N3O |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H17F2N3O/c1-13-19-17(20(22)23)12-18(14-7-6-10-16(11-14)27-2)24-21(19)26(25-13)15-8-4-3-5-9-15/h3-12,20H,1-2H3 |
InChI Key |
UANWPPQCXGIMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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